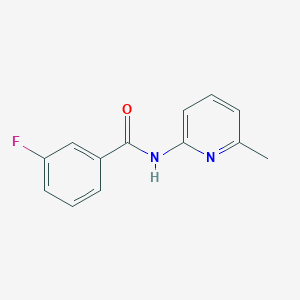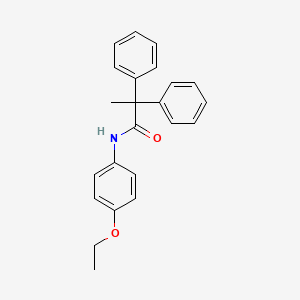
3-(3-CHLOROBUT-2-EN-1-YL)-2-METHYLQUINOLIN-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chlorobut-2-en-1-yl)-2-methylquinolin-4-ol is a synthetic organic compound with a unique structure that combines a quinoline backbone with a chlorinated butenyl side chain
Mécanisme D'action
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorobut-2-en-1-yl)-2-methylquinolin-4-ol typically involves the alkylation of 2-methylquinolin-4-ol with 3-chlorobut-2-en-1-yl chloride. This reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the quinoline derivative attacks the electrophilic carbon of the chlorobut-2-en-1-yl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chlorobut-2-en-1-yl)-2-methylquinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chlorobut-2-en-1-yl side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the chlorinated side chain under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
3-(3-Chlorobut-2-en-1-yl)-2-methylquinolin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylquinolin-4-ol: Lacks the chlorobut-2-en-1-yl side chain, resulting in different chemical and biological properties.
3-Chlorobut-2-en-1-yl derivatives: Compounds with similar side chains but different core structures.
Uniqueness
3-(3-Chlorobut-2-en-1-yl)-2-methylquinolin-4-ol is unique due to the combination of its quinoline core and chlorinated butenyl side chain. This structural feature imparts distinct reactivity and potential biological activities, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
88654-98-2 |
|---|---|
Formule moléculaire |
C14H14ClNO |
Poids moléculaire |
247.72 g/mol |
Nom IUPAC |
3-(3-chlorobut-2-enyl)-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C14H14ClNO/c1-9(15)7-8-11-10(2)16-13-6-4-3-5-12(13)14(11)17/h3-7H,8H2,1-2H3,(H,16,17) |
Clé InChI |
HOFQUAXNPCMCQM-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C(C(=O)C2=CC=CC=C2N1)C/C=C(/C)\Cl |
SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)CC=C(C)Cl |
SMILES canonique |
CC1=C(C(=O)C2=CC=CC=C2N1)CC=C(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)benzenesulfonamide](/img/structure/B5850139.png)
![N-(cis-3-{6-[(2-hydroxyethyl)amino]pyrimidin-4-yl}cyclobutyl)-1H-indole-2-carboxamide](/img/structure/B5850147.png)
![4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5850155.png)

![1-[4-(Dimethylamino)phenyl]-3-(3-methylphenyl)thiourea](/img/structure/B5850163.png)
![4-[(4-methyl-2-nitrophenyl)sulfonyl]morpholine](/img/structure/B5850169.png)
![5-[(4-Fluorophenyl)sulfonylmethyl]-1-phenyltetrazole](/img/structure/B5850174.png)


![6-CHLORO-4-PHENYL-2-[(2E)-2-[(QUINOLIN-8-YL)METHYLIDENE]HYDRAZIN-1-YL]QUINAZOLINE](/img/structure/B5850219.png)
![2,5-dimethyl-N-[(3-nitrophenyl)methyl]aniline](/img/structure/B5850225.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5850232.png)
![1-(2,4-dimethoxyphenyl)-N-[(2,5-dimethoxyphenyl)methyl]methanamine](/img/structure/B5850238.png)
![1-METHYL-N~3~-[2-(PHENYLSULFANYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B5850245.png)
